molecular formula C48H80O18 B591310 5,6-Dehydrogensenoside Rd CAS No. 1268459-68-2

5,6-Dehydrogensenoside Rd

Cat. No. B591310
CAS RN: 1268459-68-2
M. Wt: 945.15
InChI Key: ALYHYIXFUOUIHJ-ZHCFMDLLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dehydrogensenoside Rd is a dammarane-type saponin extracted from Panax notoginseng . It has been found to have anti-cancer biological activity .


Synthesis Analysis

5,6-Dehydrogensenoside Rd is isolated from the dried roots of Panax notoginseng .


Molecular Structure Analysis

The molecular formula of 5,6-Dehydrogensenoside Rd is C48H80O18 . Its molecular weight is 945.1 g/mol . The IUPAC name of the compound is 2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,9,11,12,13,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol .


Physical And Chemical Properties Analysis

5,6-Dehydrogensenoside Rd is a white solid powder . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .

Scientific Research Applications

Anti-Inflammatory Applications

5,6-Dehydrogensenoside Rd: has been identified as having potential anti-inflammatory properties. It is derived from the ginseng plant and has shown promise in experiments aimed at reducing inflammation. This compound could play a significant role in the development of new anti-inflammatory medications, particularly for chronic conditions where inflammation is a key concern .

Antioxidant Effects

As an antioxidant, 5,6-Dehydrogensenoside Rd may help in neutralizing free radicals, which are unstable molecules that can cause cellular damage. The compound’s ability to donate electrons and stabilize free radicals could be harnessed to prevent oxidative stress-related diseases, including aging and cancer .

Anti-Tumor Activity

Research suggests that 5,6-Dehydrogensenoside Rd exhibits anti-tumor activity. It has been used in experiments to explore its efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. This line of research is particularly promising for the development of new cancer therapies .

Cardiovascular Protection

The roots of Panax notoginseng , from which 5,6-Dehydrogensenoside Rd is isolated, have been traditionally used to treat cardiovascular diseases. The compound’s potential effects on cardiovascular health are being explored, with a focus on its ability to protect the heart and blood vessels from damage .

Hepatoprotective Properties

5,6-Dehydrogensenoside Rd: may also have hepatoprotective properties, offering protection against liver damage. This could be particularly beneficial in the treatment of liver diseases where oxidative stress and inflammation play a role in the progression of the condition .

Neuroprotective Potential

Emerging research indicates that 5,6-Dehydrogensenoside Rd could have neuroprotective effects. This application is being studied with the hope that it could lead to new treatments for neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, by protecting neurons from damage .

Mechanism of Action

Target of Action

5,6-Dehydrogensenoside Rd is a natural product derived from the ginseng plant It is known to exhibit anti-inflammatory, antioxidant, and anti-tumor activities .

Biochemical Pathways

Given its anti-inflammatory, antioxidant, and anti-tumor activities , it can be inferred that it likely interacts with pathways related to these biological processes.

Result of Action

5,6-Dehydrogensenoside Rd exhibits anti-inflammatory, antioxidant, and anti-tumor activities . This suggests that it may have molecular and cellular effects that mitigate inflammation, neutralize oxidative stress, and inhibit tumor growth.

properties

IUPAC Name

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,9,11,12,13,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H80O18/c1-22(2)10-9-14-48(8,66-42-39(60)36(57)33(54)26(20-50)62-42)23-11-16-47(7)31(23)24(52)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)64-43-40(37(58)34(55)27(21-51)63-43)65-41-38(59)35(56)32(53)25(19-49)61-41/h10,12,23-27,29-43,49-60H,9,11,13-21H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYHYIXFUOUIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC=C4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H80O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

945.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.